molecular formula C16H14N2O5 B3969471 N-[(4-nitrophenyl)carbonyl]phenylalanine CAS No. 24758-96-1

N-[(4-nitrophenyl)carbonyl]phenylalanine

Cat. No.: B3969471
CAS No.: 24758-96-1
M. Wt: 314.29 g/mol
InChI Key: VYZOJJUCGWWNAS-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)carbonyl]phenylalanine is an organic compound that belongs to the class of phenylalanine derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the carbonyl carbon of phenylalanine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)carbonyl]phenylalanine typically involves the reaction of phenylalanine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)carbonyl]phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-nitrophenyl)carbonyl]phenylalanine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)carbonyl]phenylalanine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, altering the activity of enzymes or proteins it interacts with. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-nitrophenyl)carbonyl]glycine
  • N-[(4-nitrophenyl)carbonyl]alanine
  • N-[(4-nitrophenyl)carbonyl]valine

Uniqueness

N-[(4-nitrophenyl)carbonyl]phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-15(12-6-8-13(9-7-12)18(22)23)17-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOJJUCGWWNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316623
Record name STK047194
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24758-96-1
Record name NSC305274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK047194
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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